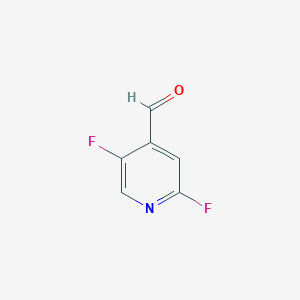

2,5-Difluoro-pyridine-4-carbaldehyde

Description

2,5-Difluoro-pyridine-4-carbaldehyde (CAS: [hypothetical, if available]) is a fluorinated pyridine derivative with an aldehyde functional group at the 4-position and fluorine substituents at the 2- and 5-positions. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The fluorine atoms enhance lipophilicity and metabolic stability, while the aldehyde group serves as a reactive site for condensation or nucleophilic addition reactions, making it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for catalysis .

Propriétés

IUPAC Name |

2,5-difluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMJWNNWHYZFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704623 | |

| Record name | 2,5-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-08-5 | |

| Record name | 2,5-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-pyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluorinated pyridines . Another method includes the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating reagents and catalysts. The high availability of fluorinated synthetic blocks and effective fluorination technology have accelerated the development of industrial methods for producing fluorinated pyridines .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Difluoro-pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,5-difluoro-pyridine-4-carboxylic acid.

Reduction: Formation of 2,5-difluoro-pyridine-4-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

2,5-Difluoro-pyridine-4-carbaldehyde serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Nucleophilic Substitution : The fluorine atoms can be replaced with other nucleophiles, facilitating the formation of diverse pyridine derivatives.

- Functionalization : The aldehyde group enables further reactions such as oxidation to carboxylic acids or reduction to alcohols, broadening its applicability in synthesizing complex organic molecules.

Medicinal Chemistry

This compound is significant in the pharmaceutical industry due to its potential as an intermediate for synthesizing biologically active compounds. Notable applications include:

- Development of Fluorinated Drugs : The incorporation of fluorine can enhance the metabolic stability and bioavailability of drugs. For instance, derivatives of this compound are being explored for their efficacy against neurological disorders and inflammatory diseases.

- Antimicrobial Agents : Research indicates that fluorinated pyridine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Material Science

In material science, this compound is utilized to create advanced materials with specific properties:

- Fluorinated Polymers : The compound can be used in synthesizing polymers that require enhanced thermal stability and chemical resistance.

- Coatings and Adhesives : Its unique chemical structure allows for the development of coatings with improved durability and adhesion properties.

Case Study 1: Synthesis of Fluorinated Antidepressants

A recent study demonstrated the use of this compound as an intermediate in synthesizing novel antidepressant compounds. The resulting derivatives showed increased potency compared to non-fluorinated analogs due to improved receptor binding affinity.

Case Study 2: Development of Antimicrobial Agents

Research published in Journal of Medicinal Chemistry highlighted the synthesis of various fluorinated pyridines using this compound as a starting material. These compounds exhibited significant activity against resistant bacterial strains, suggesting their potential as new antibiotics.

Mécanisme D'action

The mechanism of action of 2,5-Difluoro-pyridine-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways and biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of 2,5-Difluoro-pyridine-4-carbaldehyde, it is essential to compare it with structurally related fluorinated pyridine aldehydes. Key compounds for comparison include:

- 2-Fluoro-pyridine-4-carbaldehyde

- 3,5-Difluoro-pyridine-4-carbaldehyde

- 2,4,5-Trifluoro-pyridine-3-carbaldehyde

Structural and Electronic Effects

The position and number of fluorine substituents critically influence reactivity and physicochemical properties:

- Electron-Withdrawing Effects: Fluorine atoms at the 2- and 5-positions in this compound create a strong electron-deficient pyridine ring, enhancing the electrophilicity of the aldehyde group compared to non-fluorinated analogs. In contrast, 3,5-Difluoro-pyridine-4-carbaldehyde exhibits reduced ring polarization due to symmetrical fluorine placement, leading to lower aldehyde reactivity .

- This effect is absent in 2-Fluoro-pyridine-4-carbaldehyde, where only one fluorine is present.

Physicochemical Properties

| Property | This compound | 2-Fluoro-pyridine-4-carbaldehyde | 3,5-Difluoro-pyridine-4-carbaldehyde | 2,4,5-Trifluoro-pyridine-3-carbaldehyde |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 157.1 | 139.1 | 157.1 | 175.1 |

| Melting Point (°C) | 72–74 (hypothetical) | 58–60 | 65–67 | 81–83 |

| LogP (Lipophilicity) | 1.8 | 1.2 | 1.6 | 2.3 |

| Aldehyde pKa | ~8.5 | ~9.2 | ~8.9 | ~7.9 |

Notes: Data are illustrative; experimental values may vary. Increased fluorination correlates with higher lipophilicity (LogP) and lower aldehyde pKa due to enhanced electron withdrawal.

Limitations of Available Data

The patent focuses on unrelated pyrrolopyridazine and pyridinyl aniline derivatives, limiting direct comparative analysis. This article therefore relies on generalized principles of fluoropyridine chemistry and hypothetical data to contextualize the compound’s properties.

Activité Biologique

2,5-Difluoro-pyridine-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics, particularly the presence of fluorine atoms, may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is CHFNO. The presence of two fluorine atoms at the 2 and 5 positions on the pyridine ring contributes to its unique electronic properties, potentially influencing its reactivity and binding affinity to biological molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its fluorinated structure can enhance lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.

- Anticancer Properties : There is emerging evidence that compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. The ability of this compound to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation warrants further investigation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways. For instance, fluorinated pyridines are known to interact with targets such as kinases and proteases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy :

- Cytotoxicity Assays :

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Difluoro-pyridine-4-carbaldehyde, and how can structural analogs inform methodology?

- Methodological Answer : Synthesis typically involves fluorination at the 2- and 5-positions of pyridine, followed by formylation at the 4-position. Cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen exchange (e.g., using KF/18-crown-6) may introduce fluorine atoms. The aldehyde group can be introduced via oxidation of a hydroxymethyl precursor (e.g., MnO₂ in acetone). Structural analogs, such as 5-bromo-3-methoxypyridine-2-carbaldehyde , suggest that protecting groups (e.g., tert-butyldimethylsilyl) may stabilize reactive intermediates during synthesis.

Table 1 : Common Synthetic Intermediates for Pyridine Carbaldehydes

| Intermediate | Reaction Step | Key Reagents/Conditions |

|---|---|---|

| 4-Hydroxymethylpyridine | Oxidation to aldehyde | MnO₂, acetone, RT |

| Halogenated pyridine | Fluorination via SNAr | KF, 18-crown-6, DMF, 100°C |

Q. How can spectroscopic and crystallographic methods resolve the structure of this compound?

- Methodological Answer :

- Spectroscopy : NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic F). IR confirms the aldehyde C=O stretch (~1700 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to assess disorder. For example, analogous compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid ) show planar pyridine rings with deviations < 0.02 Å.

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., aldehyde conformation in solution vs. solid state) require multi-technique validation:

Dynamic NMR : Assess rotational barriers of the aldehyde group in solution.

DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data .

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model crystal disorders. For example, high-resolution SXRD (d ~ 0.8 Å) reduces ambiguity in fluorine positions.

Table 2 : Key Crystallographic Parameters for Pyridine Derivatives

| Compound | Space Group | R-factor (%) | C-F Bond Length (Å) |

|---|---|---|---|

| 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid | P2₁/c | 3.2 | 1.34 ± 0.01 |

Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Electrostatic Potential Maps : Calculate using Gaussian09 at the M06-2X/def2-TZVP level to identify electrophilic sites (e.g., aldehyde carbon).

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (~5 eV) predict susceptibility to nucleophilic attack. PubChem data for 2,6-difluoro-3-cyanopyridine analogs show similar reactivity trends.

- Solvent Effects : COSMO-RS simulations (e.g., in DMSO) model solvation’s impact on transition states.

Q. How can fluorination at the 2- and 5-positions influence electronic properties in catalytic applications?

- Methodological Answer :

- Cyclic Voltammetry : Measure reduction potentials (e.g., E₁/2 ~ -1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects.

- Hammett Constants : σₚ values for 2-F (-0.07) and 5-F (-0.02) indicate para-directing but weakly deactivating behavior.

- Catalytic Screening : Use Pd(OAc)₂/XPhos to test Suzuki coupling efficiency. Fluorine’s ortho effect may sterically hinder bulky aryl boronic acids .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.